molecular formula C23H24N4O4S B453931 (E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 494219-85-1

(E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B453931
CAS No.: 494219-85-1
M. Wt: 452.5g/mol
InChI Key: QFAYEDPAWASSFN-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative with a complex substitution pattern. Key structural features include:

  • Pyrazole moiety: A 1-ethyl-3-methyl-substituted pyrazole ring linked via a methylene group to the thiazolopyrimidine core.
  • Aryl substituents: A 4-hydroxyphenyl group at position 5 and a methyl group at position 6.
  • E-configuration: The double bond between the pyrazole and thiazolopyrimidine adopts an E-geometry, influencing molecular conformation and intermolecular interactions.

Thiazolopyrimidine derivatives are pharmacologically significant, with reported antimicrobial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

ethyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-5-26-12-16(13(3)25-26)11-18-21(29)27-20(15-7-9-17(28)10-8-15)19(22(30)31-6-2)14(4)24-23(27)32-18/h7-12,20,28H,5-6H2,1-4H3/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAYEDPAWASSFN-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli Reaction and Cyclization

A three-component Biginelli reaction followed by cyclization is a common route. For example:

  • Reactants : 4-Hydroxybenzaldehyde (for the 5-position substituent), ethyl acetoacetate, and thiourea.

  • Conditions : Fused in glacial acetic acid with ZnCl₂ as a catalyst.

  • Product : Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (intermediate).

  • Cyclization : Treatment with 1,2-dibromoethane and K₂CO₃ in DMF at 90°C to form the thiazolo ring.

Table 1: Cyclization Conditions for Thiazolo[3,2-a]Pyrimidine Formation

ReagentsSolventTemperatureTimeYieldReference
1,2-DibromoethaneDMF90°C3 h79%
Polyphosphoric acidReflux2 h70-85%

Condensation for Pyrazolylmethylene Group

The (E)-configured pyrazolylmethylene group at position 2 is formed via Schiff base condensation.

Reactants and Conditions

  • Core Compound : Ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

  • Reagent : 1-Ethyl-3-methyl-1H-pyrazol-4-carbaldehyde (prepared separately).

  • Conditions : Acidic or basic media (e.g., acetic acid, pyridine) with reflux.

Example from Source:

  • Core : 4-Phenylthiazole-2-amine + acetylacetone + aromatic aldehyde.

  • Pyrazole Formation : Condensation with phenylhydrazine derivatives.

Spectral Characterization

Infrared (IR) Spectroscopy

Key Peaks :

  • C=O (ester) : ~1670 cm⁻¹.

  • C=N (pyrimidine) : ~1560–1600 cm⁻¹.

  • Aromatic C–H (4-hydroxyphenyl) : ~2900–3100 cm⁻¹.

Table 2: IR Data for Thiazolo[3,2-a]Pyrimidine Derivatives

Functional GroupWavenumber (cm⁻¹)Reference
Ester C=O1670
Pyrimidine C=N1568
Aromatic C–H3070

NMR Spectroscopy

¹H NMR (CDCl₃) :

  • Ethyl ester : δ 1.20–1.30 (t, CH₃), 4.10–4.20 (q, CH₂).

  • Pyrazolylmethylene : δ 5.20–5.30 (s, CH).

  • 4-Hydroxyphenyl : δ 6.80–7.30 (m, Ar-H).

¹³C NMR (DMSO-d₆) :

  • C=O (ester) : ~170 ppm.

  • C=N (pyrimidine) : ~152 ppm.

Challenges and Optimization

Regioselectivity

  • Issue : Competing cyclization pathways during thiazolo ring formation.

  • Solution : Use of 1,2-dibromoethane in polar aprotic solvents (e.g., DMF) ensures regioselectivity.

Stereochemistry Control

  • E-Configuration : Achieved via steric hindrance from bulky substituents (e.g., 7-methyl).

  • Confirmation : NOE experiments or X-ray crystallography.

Purification

  • Method : Column chromatography (silica gel, petroleum ether/ethyl acetate).

  • Yield : Typically 70–85% for core synthesis.

Comparative Analysis of Synthetic Routes

Table 3: Key Synthetic Routes and Yields

RouteReagents/ConditionsYieldReference
Biginelli + Cyclization4-Hydroxybenzaldehyde, ZnCl₂, 1,2-dibromoethane70-85%
Polyphosphoric AcidCyclization of dihydropyrimidine70-85%
One-Pot CondensationPTSA, acetonitrile, aromatic aldehyde80-85%

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant anticancer activity. For instance, studies have shown that certain analogs can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. The presence of the pyrazole moiety enhances the compound's interaction with biological targets, potentially increasing its efficacy against tumor growth .

Anti-inflammatory Effects

Compounds similar to (E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate have been evaluated for anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. Preliminary studies indicate that this compound may enhance the body's antioxidant defense mechanisms, which could be beneficial in preventing oxidative damage associated with various diseases .

Multi-component Reactions

The synthesis of (E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through multi-component reactions involving readily available starting materials. This method not only simplifies the synthetic pathway but also improves yield and reduces reaction time .

Green Chemistry Approaches

Recent advancements in synthetic methodologies emphasize environmentally friendly approaches. Utilizing microwave-assisted synthesis or solvent-free conditions can enhance the efficiency of producing this compound while minimizing waste .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer effects of a related thiazolo[3,2-a]pyrimidine derivative on human breast cancer cells. The compound was shown to significantly reduce cell viability and induce apoptosis at micromolar concentrations. The mechanism was attributed to the downregulation of the PI3K/Akt signaling pathway .

Case Study: Anti-inflammatory Mechanism

Another research article focused on the anti-inflammatory potential of pyrazole derivatives, including those similar to our target compound. The study demonstrated that these compounds inhibited TNF-alpha production in macrophages and reduced edema in animal models of inflammation .

Mechanism of Action

The mechanism of action of (E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands and affecting replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The target compound differs from analogs in substituent groups and molecular conformation. Below is a comparative analysis:

Table 1: Structural Comparison of Thiazolopyrimidine Derivatives
Compound Name Pyrazole Substituents C5 Aryl Group Molecular Formula Molecular Weight Notable Features
Target Compound 1-ethyl-3-methyl 4-hydroxyphenyl C₂₄H₂₄N₄O₅S* ~492.6† Hydroxyl group for H-bonding; E-configuration
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-trimethoxybenzylidene Phenyl C₂₇H₂₈N₂O₇S 540.6 Trimethoxy groups increase lipophilicity; flattened boat conformation of pyrimidine ring
(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 1,3-dimethyl 4-hydroxyphenyl C₂₄H₂₂N₄O₅S 478.5 Methyl substituents reduce steric hindrance compared to ethyl groups
(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 1-ethyl-3,5-dimethyl 4-(dimethylamino)phenyl C₂₆H₃₁N₅O₃S 493.6 Dimethylamino group enhances electron-donating capacity; higher molecular weight

*Calculated based on structural similarity; †Estimated using software tools.

Physicochemical Properties

  • Hydrogen Bonding: The 4-hydroxyphenyl group in the target compound can form strong C—H···O bonds, similar to the trimethoxybenzylidene analog’s bifurcated hydrogen bonds . This may enhance crystalline stability but reduce solubility in nonpolar solvents.
  • Lipophilicity: The trimethoxybenzylidene analog is more lipophilic than the target compound due to methoxy groups, whereas the dimethylamino group in increases polarity.

Pharmacological Implications

While specific activity data for the target compound is unavailable, structural analogs suggest:

  • Antimicrobial Potential: Hydroxyl and dimethylamino groups may enhance interactions with bacterial membranes, as seen in studies of substituted pyrimidines .
  • Conformational Effects : The puckered pyrimidine ring in could influence binding to biological targets, a feature likely shared by the target compound.

Biological Activity

The compound (E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties based on various studies.

Overview of Thiazolo[3,2-a]pyrimidines

Thiazolo[3,2-a]pyrimidine derivatives are known for their significant biological activities, including:

  • Antitumor Activity : Several studies have indicated that these compounds exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Thiazolo[3,2-a]pyrimidines have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their potential to reduce inflammation.

Antitumor Activity

Research has demonstrated that thiazolo[3,2-a]pyrimidine derivatives can act as potent antitumor agents. For instance, a study indicated that certain derivatives displayed high cytotoxicity against the M-HeLa cervical adenocarcinoma cell line while showing low toxicity to normal liver cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Case Study: Cytotoxicity Testing

A specific investigation into the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives revealed the following results:

CompoundCell Line TestedIC50 (µM)Selectivity Index
Compound AM-HeLa1020
Compound BChang Liver2001
Compound CMCF-71513

These findings suggest that certain modifications in the chemical structure can enhance antitumor activity while preserving selectivity towards normal cells .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines also exhibit antimicrobial properties. In a comparative study, several derivatives were tested against common bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus18
Compound FP. aeruginosa12

These results indicate moderate to strong antimicrobial activity, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives has also been explored. One study reported that specific compounds significantly inhibited the production of pro-inflammatory cytokines in vitro. The mechanism appears to involve the suppression of NF-kB activation pathways, which are critical in inflammatory responses .

Molecular Docking Studies

To understand the interaction of (E)-ethyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate with biological targets, molecular docking studies were performed. The compound showed favorable binding affinities to key proteins involved in cancer cell proliferation and survival pathways.

Key Findings from Docking Studies

Protein TargetBinding Affinity (kcal/mol)
Tubulin-8.5
AChE-7.9
CDC25 Phosphatase-9.0

These interactions suggest that the compound may effectively inhibit these targets, contributing to its observed biological activities .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Begin by modifying reaction parameters such as solvent polarity, temperature, and catalyst loading. For example, ethanol reflux (as used in thiazolo-pyrimidine syntheses) minimizes side reactions due to its moderate polarity and boiling point . Employ column chromatography with silica gel (60–120 mesh) and gradient elution (ethyl acetate/hexane) for purification, as demonstrated in structurally similar thiazolo[3,2-a]pyrimidine derivatives . Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).

Q. What spectroscopic techniques are most reliable for confirming the (E)-configuration of the methylene group?

  • Methodological Answer : Use a combination of NMR and X-ray crystallography. The (E)-configuration can be inferred from NOESY NMR by observing spatial proximity between the pyrazole methyl group and the thiazolo ring protons . Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as applied in analogous compounds with mean C–C bond precision of 0.004–0.005 Å .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and −20°C. Monitor degradation via HPLC and characterize byproducts using LC-MS. For light sensitivity, expose samples to UV-Vis radiation (ICH Q1B guidelines) and track changes with UV spectroscopy (λ = 200–400 nm) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in novel reaction pathways?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states. Use reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy pathways, as implemented in ICReDD’s workflow for reaction design . Validate predictions experimentally via kinetic studies (e.g., in situ FTIR monitoring) .

Q. What strategies resolve contradictions in reported biological activities of structurally related pyrimidinones?

  • Methodological Answer : Standardize bioassays by using isogenic cell lines and controlled ATP levels for cytotoxicity screening (e.g., MTT assays). Compare results with structurally similar compounds like ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which showed anti-tuberculosis activity in Mycobacterium smegmatis models . Perform SAR studies to isolate the contributions of the hydroxyphenyl and pyrazole substituents .

Q. How can researchers elucidate the mechanism of isomerization between (E)- and (Z)-configurations?

  • Methodological Answer : Use variable-temperature NMR (VT-NMR) in DMSO-d6 to track isomerization kinetics. Calculate activation energy (Ea) via Arrhenius plots. Supplement with DFT-based transition state modeling to identify steric/electronic drivers of isomerization, as demonstrated in methylene-linked heterocycles .

Q. What advanced purification techniques are effective for isolating trace impurities in this compound?

  • Methodological Answer : Apply preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to resolve enantiomeric byproducts. For polar impurities, use reverse-phase flash chromatography (C18 silica, methanol/water). Characterize impurities via high-resolution mass spectrometry (HRMS) and 2D NMR .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the compound’s enzyme inhibition potential?

  • Methodological Answer : Use fluorescence-based assays (e.g., Förster resonance energy transfer, FRET) with purified enzymes like COX-2 or α-glucosidase. For IC50 determination, perform dose-response curves (0.1–100 µM) in triplicate. Include positive controls (e.g., aspirin for COX-2) and validate results with molecular docking (AutoDock Vina) to identify binding interactions with active sites .

Q. What statistical approaches are recommended for analyzing contradictory cytotoxicity data across studies?

  • Methodological Answer : Apply meta-analysis using fixed- or random-effects models to aggregate data from multiple studies. Adjust for variability using standardized mean differences (SMDs) and assess heterogeneity via I² statistics. Validate findings with in-house experiments under controlled conditions (e.g., hypoxia vs. normoxia) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.